molecular formula C26H26N6O B1230813 9-AHA CAS No. 88373-10-8

9-AHA

Cat. No.: B1230813
CAS No.: 88373-10-8
M. Wt: 438.5 g/mol
InChI Key: PCSBGTOFCNRFRM-UHFFFAOYSA-N
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Description

9-AHA is a synthetic compound known for its unique chemical structure and properties It is a derivative of acridine, a heterocyclic organic compound, and features an azido group attached to a benzamido moiety

Preparation Methods

The synthesis of 9-AHA typically involves multiple steps, starting with the preparation of the acridine core. The synthetic route includes the following steps:

    Formation of the Acridine Core: The acridine core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines and aldehydes.

    Attachment of the Hexylamino Group: The hexylamino group is introduced through nucleophilic substitution reactions, where a hexylamine derivative reacts with the acridine core.

    Introduction of the Benzamido Group: The benzamido group is attached via an amide bond formation reaction, typically using benzoyl chloride and a suitable base.

Chemical Reactions Analysis

9-AHA undergoes various chemical reactions, including:

    Photocleavage Reactions: This compound is known for its ability to cleave DNA strands upon exposure to light.

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include light sources for photocleavage, sodium azide for azidation, and hydrogen gas with a catalyst for reduction.

Scientific Research Applications

9-AHA has several scientific research applications:

Comparison with Similar Compounds

9-AHA can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its azido group, which imparts specific photocleavage properties, making it valuable for DNA-related studies.

Properties

CAS No.

88373-10-8

Molecular Formula

C26H26N6O

Molecular Weight

438.5 g/mol

IUPAC Name

N-[6-(acridin-9-ylamino)hexyl]-4-azidobenzamide

InChI

InChI=1S/C26H26N6O/c27-32-31-20-15-13-19(14-16-20)26(33)29-18-8-2-1-7-17-28-25-21-9-3-5-11-23(21)30-24-12-6-4-10-22(24)25/h3-6,9-16H,1-2,7-8,17-18H2,(H,28,30)(H,29,33)

InChI Key

PCSBGTOFCNRFRM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-]

Key on ui other cas no.

88373-10-8

Synonyms

9-(6-(4-azidobenzamido)hexylamino)acridine
9-AHA

Origin of Product

United States

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